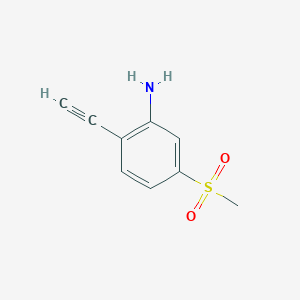

2-Ethynyl-5-(methylsulfonyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2S |

|---|---|

Molecular Weight |

195.24 g/mol |

IUPAC Name |

2-ethynyl-5-methylsulfonylaniline |

InChI |

InChI=1S/C9H9NO2S/c1-3-7-4-5-8(6-9(7)10)13(2,11)12/h1,4-6H,10H2,2H3 |

InChI Key |

IASXALBJAKUXQQ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C#C)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Terminal Ethynyl (B1212043) Group

The terminal alkyne is a versatile functional group capable of participating in a wide array of chemical transformations, including additions, cycloadditions, and coupling reactions.

Hydration and Hydroamination Reactions

Hydration: The addition of water across the carbon-carbon triple bond of terminal alkynes, known as hydration, is a fundamental transformation that typically yields methyl ketones. This reaction is often catalyzed by mercury(II) salts or, more recently, by gold complexes. mdpi.comorganic-chemistry.org For terminal alkynes, the hydration generally proceeds with Markovnikov regioselectivity, where the oxygen atom adds to the more substituted carbon of the alkyne. mdpi.comyoutube.com In the case of 2-ethynyl-5-(methylsulfonyl)aniline, gold-catalyzed hydration would be expected to produce 2-acetyl-5-(methylsulfonyl)aniline. The reaction mechanism with a gold(I) catalyst involves the π-activation of the alkyne, making it susceptible to nucleophilic attack by water. acs.org The resulting enol intermediate then rapidly tautomerizes to the more stable ketone. mdpi.com The efficiency and regioselectivity of gold-catalyzed hydration can be influenced by the nature of the ligands on the gold center and the reaction conditions. rsc.org

Hydroamination: The addition of an N-H bond across a carbon-carbon multiple bond, or hydroamination, is an atom-economical method for the synthesis of nitrogen-containing compounds. wikipedia.orgchemistrysteps.com The intramolecular hydroamination of ortho-ethynylanilines provides a direct route to indole (B1671886) derivatives. figshare.com For this compound, an intramolecular hydroamination could potentially lead to the formation of 5-(methylsulfonyl)indole. This transformation can be catalyzed by a variety of transition metals, including palladium and gold. figshare.comnih.gov Palladium-catalyzed intramolecular hydroamination of o-ethynylanilines has been shown to proceed efficiently, leading to the synthesis of substituted indoles. nih.gov The reaction mechanism often involves the coordination of the palladium catalyst to the alkyne, followed by nucleophilic attack of the aniline (B41778) nitrogen.

Cycloaddition Reactions (e.g., Azide-Alkyne Cycloaddition)

The terminal alkyne of this compound is an excellent substrate for cycloaddition reactions. One of the most prominent examples is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, which yields a 1,2,3-triazole. nih.gov This reaction, particularly the copper(I)-catalyzed version (CuAAC), is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and mild reaction conditions. nih.govlibretexts.org The reaction of this compound with an organic azide in the presence of a copper(I) catalyst would be expected to exclusively form the 1,4-disubstituted triazole product. nih.gov This transformation is widely used in medicinal chemistry and materials science for the construction of complex molecular architectures. berkeley.edu

Oxidative Coupling Reactions

Terminal alkynes can undergo oxidative coupling reactions to form symmetric 1,3-diynes. The Glaser-Eglinton-Hay coupling, which typically employs a copper(I) salt, a base, and an oxidant (such as oxygen), is a classic method for this transformation. rsc.org Applying these conditions to this compound would result in the formation of 1,4-bis(2-amino-4-(methylsulfonyl)phenyl)buta-1,3-diyne. This reaction proceeds through the formation of a copper(I) acetylide intermediate, which then undergoes oxidation and coupling.

Furthermore, cross-dehydrogenative coupling (CDC) reactions between terminal alkynes and various nucleophiles, including anilines, have been developed using copper catalysis. mdpi.com These reactions can lead to the formation of C-N bonds directly from C-H and N-H bonds.

Metal-Catalyzed Functionalizations of the Alkyne

The terminal alkyne is readily functionalized through various metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst, is a powerful tool for the formation of C(sp)-C(sp²) bonds. wikipedia.orglibretexts.org This reaction allows for the introduction of various aryl or vinyl substituents onto the ethynyl group of this compound. The reaction is typically carried out under mild conditions with a base, such as an amine, which also serves as the solvent. wikipedia.org

Reactions Involving the Aniline Moiety

Electrophilic Aromatic Substitution on the Anilino Ring

The aniline ring in this compound is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring: the amino group (-NH₂), the ethynyl group (-C≡CH), and the methylsulfonyl group (-SO₂CH₃).

The amino group is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance (+M effect). chemistrysteps.comvedantu.com This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

Conversely, the methylsulfonyl group is a strong deactivating group and a meta-director. It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making the ring less reactive towards electrophiles. figshare.com The deactivating nature is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

The ethynyl group is generally considered to be a weakly deactivating group due to the sp-hybridization of the carbon atoms, which makes them more electronegative than sp²-hybridized carbons. It typically acts as a meta-director.

In this compound, the substituents are positioned as follows relative to the amino group: the ethynyl group is at the ortho position (C2), and the methylsulfonyl group is at the meta position (C5). The powerful ortho, para-directing influence of the amino group will be the dominant factor in determining the position of electrophilic attack. The available positions for substitution are C4 and C6. The methylsulfonyl group at C5 will strongly deactivate the adjacent C4 and C6 positions. However, the amino group's strong activating effect will likely overcome this deactivation to some extent. Steric hindrance from the adjacent ethynyl group might disfavor substitution at the C3 position (which is meta to the amino group). Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions, which are para and ortho to the strongly activating amino group, respectively. The precise ratio of isomers would depend on the specific electrophile and reaction conditions.

| Reaction Type | Reagents and Conditions | Expected Product(s) |

| Hydration | HgSO₄, H₂SO₄, H₂O or Au(I)/Au(III) catalyst | 2-Acetyl-5-(methylsulfonyl)aniline |

| Azide-Alkyne Cycloaddition | R-N₃, Cu(I) catalyst | 1-(2-Amino-4-(methylsulfonyl)phenyl)-4-R-1,2,3-triazole |

| Oxidative Coupling (Glaser) | Cu(I) salt, base, O₂ | 1,4-Bis(2-amino-4-(methylsulfonyl)phenyl)buta-1,3-diyne |

| Sonogashira Coupling | R'-X (X=I, Br), Pd catalyst, Cu(I) co-catalyst, base | 2-(R'-ethynyl)-5-(methylsulfonyl)aniline |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂), Lewis acid (optional) | Mixture of 4-bromo- and 6-bromo-2-ethynyl-5-(methylsulfonyl)aniline |

Nucleophilic Reactions of the Amine Nitrogen

The primary amine group of this compound is a site of nucleophilicity. However, the presence of the para-methylsulfonyl (-SO₂Me) group has a profound electronic effect. As a powerful electron-withdrawing group, it delocalizes the lone pair of electrons on the nitrogen atom into the aromatic system, thereby reducing the amine's basicity and nucleophilicity compared to unsubstituted aniline.

This diminished reactivity means that reactions involving nucleophilic attack by the nitrogen atom may require more forcing conditions, such as higher temperatures or the use of catalysts, to proceed efficiently. Despite this deactivation, the amine nitrogen remains a key reactive handle for various transformations, including the formation of imines and participation in cyclization reactions. In protic solvents like methanol, the reactions of substituted anilines can be subject to general-base catalysis. beilstein-journals.orgthieme-connect.de

Formation of Schiff Bases and Imines

A fundamental reaction of the primary amine in this compound is its condensation with aldehydes or ketones to form Schiff bases, also known as imines. nih.govnih.gov This reaction is a cornerstone of organic synthesis and proceeds through a two-step mechanism:

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a neutral tetrahedral intermediate called a carbinolamine. rsc.org

Dehydration: The carbinolamine is then dehydrated, typically under acidic or basic catalysis, to yield the final imine product with its characteristic C=N double bond. rsc.orgorganic-chemistry.org

The general reaction can be represented as follows:

Given the reduced nucleophilicity of the aniline, achieving high yields may necessitate the use of catalysts to facilitate either the initial addition or the final dehydration step. rsc.org The resulting imines, specifically N-(o-alkynylphenyl)imines, are valuable intermediates themselves, capable of undergoing further transformations, such as gold-catalyzed tandem cyclizations to form polycyclic indole frameworks. thieme-connect.de

Dearomatization Strategies

Dearomatization reactions transform stable, flat aromatic compounds into more complex, three-dimensional alicyclic structures, which are valuable in synthetic chemistry. Several strategies can be envisioned for the dearomatization of this compound.

Metal-Mediated Dearomatization : Coordination of the aniline ring to a π-basic metal center, such as pentaammineosmium(II), can activate the arene towards electrophilic attack. This allows for subsequent reactions with electrophiles and nucleophiles that result in the complete dearomatization of the aniline ligand. organic-chemistry.org

Oxidative Dearomatization : Reagents such as hypervalent iodine compounds can mediate the dearomatization of anilines. For instance, 2-iodoxybenzoic acid (IBX) has been used for the regioselective oxidative dearomatization of substituted anilines into ortho-quinol imines. thieme-connect.com A particularly relevant strategy is the anodic oxidative dearomatization of 2-alkynylanilines, which produces versatile precursors for synthesizing multi-functionalized indoles. rsc.org

Intramolecular Cyclization Pathways

The arrangement of the amino and ethynyl groups in an ortho relationship on the aniline ring makes this compound an ideal precursor for intramolecular cyclization reactions, providing a powerful route to heterocyclic structures.

Formation of Other Fused Heterocycles

The versatile structure of this compound serves as a precursor for the synthesis of various other fused heterocyclic systems beyond indoles. The combination of the amino and ethynyl groups allows for annulation strategies to construct five- and six-membered heterocyclic rings.

For instance, reaction with sulfonyl azides in the presence of a copper catalyst can lead to the formation of 2-sulfonyliminoindolines. nih.gov This reaction proceeds through the formation of a copper acetylide, which then reacts with the sulfonyl azide to form a vinylidene-type intermediate. Intramolecular attack of the aniline nitrogen then leads to the cyclized product.

Furthermore, the ethynyl group can participate in cycloaddition reactions. For example, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could potentially lead to the formation of tetrahydroquinoline derivatives, although this reactivity is less commonly reported for simple ethynylanilines and may be sterically hindered.

Transition metal-catalyzed reactions provide a broad platform for synthesizing diverse fused heterocycles. iupac.org Depending on the catalyst and reaction conditions, various cyclization pathways can be accessed, leading to quinolines, quinoxalines, or other more complex polycyclic systems.

Role of the Methylsulfonyl Group in Directing Reactivity

The methylsulfonyl group at the 5-position of the aniline ring plays a critical role in modulating the reactivity and selectivity of the chemical transformations of this compound. Its influence is twofold, stemming from its potent electronic and steric properties.

Electronic Effects on Ring Reactivity

The methylsulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. This has several significant consequences for the reactivity of the molecule:

Reduced Nucleophilicity of the Aniline Nitrogen: The electron-withdrawing nature of the sulfonyl group deactivates the aromatic ring towards electrophilic substitution and reduces the nucleophilicity of the aniline nitrogen. This can make cyclization reactions that rely on the nucleophilic attack of the nitrogen, such as indole synthesis, more challenging, often requiring harsher reaction conditions or more active catalysts.

Increased Acidity of N-H Protons: The decreased electron density on the nitrogen atom increases the acidity of the N-H protons. This can facilitate deprotonation in base-mediated reactions.

Activation of the Aromatic Ring towards Nucleophilic Aromatic Substitution: While less common for anilines, the strong deactivating effect of the sulfonyl group could potentially make the aromatic ring susceptible to nucleophilic aromatic substitution under specific conditions, although the presence of the activating amino group complicates this.

The electronic influence of various substituents on the reactivity of anilines has been a subject of extensive study. The Hammett equation can be used to quantify the electronic effect of substituents on reaction rates and equilibria. The methylsulfonyl group possesses a large positive sigma (σ) value, indicative of its strong electron-withdrawing character.

| Substituent Property | Effect on this compound |

| Electron-withdrawing Nature | Deactivates the aromatic ring towards electrophilic attack. |

| Reduces the nucleophilicity of the aniline nitrogen. | |

| Increases the acidity of the N-H protons. |

Steric Influence on Reaction Selectivity

The methylsulfonyl group is sterically demanding. While it is positioned meta to the amino group and para to the ethynyl group, its bulk can still influence the regioselectivity of certain reactions, particularly those involving the formation of fused ring systems.

Systematic studies on related systems have shown that steric effects can be a determining factor in the ease of cyclization reactions. rsc.org In the case of this compound, the steric influence is likely secondary to the dominant electronic effects but should not be entirely discounted, especially in complex multi-step syntheses.

| Feature | Influence on Reactivity |

| Steric Bulk | May influence the regioselectivity of intermolecular reactions. |

| Can affect the conformational preferences of the molecule. | |

| Less likely to directly hinder intramolecular cyclization to form a 5-membered ring. |

Synthesis and Reactivity of Derivatives and Analogues

Structural Modifications of the Ethynyl (B1212043) Moiety

The terminal ethynyl group is a key site for molecular elaboration, offering a gateway to a variety of carbon-carbon and carbon-heteroatom bond formations.

The Sonogashira cross-coupling reaction stands as a paramount method for the derivatization of the ethynyl group. This palladium-catalyzed reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes. nih.govbeilstein-journals.org In the context of 2-ethynyl-5-(methylsulfonyl)aniline, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the terminal position of the alkyne. The general scheme for this transformation involves the reaction of the aniline (B41778) derivative with an aryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. researchgate.netresearchgate.net

The efficiency and outcome of the Sonogashira coupling can be influenced by the choice of catalyst system and reaction conditions. For instance, the use of indium(III) bromide has been shown to enhance the reactivity in the oxidative Sonogashira cross-coupling of 2-ethynylanilines. researchgate.net Furthermore, the development of NHC (N-heterocyclic carbene)-palladium complexes has offered alternative catalytic systems for such transformations. nih.gov The products of these reactions, 2-(aryl/alkylethynyl)-5-(methylsulfonyl)anilines, are valuable intermediates for the synthesis of more complex heterocyclic systems, such as indoles and quinolines. daneshyari.comrsc.org

Table 1: Examples of Sonogashira Coupling Reactions with 2-Ethynylaniline Analogues This table is illustrative and based on the general reactivity of 2-ethynylanilines. Specific yields for this compound may vary.

| Aryl Halide | Catalyst System | Product |

| Iodobenzene | Pd(PPh₃)₄/CuI | 2-(Phenylethynyl)-5-(methylsulfonyl)aniline |

| 4-Bromopyridine | PdCl₂(PPh₃)₂/CuI | 2-((Pyridin-4-yl)ethynyl)-5-(methylsulfonyl)aniline |

| 3-Iodoanisole | Pd(OAc)₂/XPhos/CuI | 2-((3-Methoxyphenyl)ethynyl)-5-(methylsulfonyl)aniline |

Transformations to Alkene and Alkane Derivatives

The ethynyl group can be selectively reduced to either an alkene or an alkane, providing access to another class of derivatives. Catalytic hydrogenation is a common method for this transformation. The choice of catalyst and reaction conditions determines the extent of reduction. For instance, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is typically used for the stereoselective reduction of an alkyne to a cis-alkene. Complete saturation to the corresponding alkane can be achieved using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. orientjchem.org

For this compound, this would lead to the formation of 2-vinyl-5-(methylsulfonyl)aniline and 2-ethyl-5-(methylsulfonyl)aniline, respectively. The presence of the sulfonyl group, which is generally stable to catalytic hydrogenation, allows for the selective transformation of the alkyne.

Table 2: Potential Reduction Products of this compound

| Reagents and Conditions | Product |

| H₂, Lindlar's Catalyst | 2-Vinyl-5-(methylsulfonyl)aniline |

| H₂, Pd/C | 2-Ethyl-5-(methylsulfonyl)aniline |

Functionalization of the Anilino Ring

The aromatic ring of the aniline moiety is amenable to electrophilic aromatic substitution, although the regioselectivity is influenced by the existing substituents. The amino group is a strong activating, ortho-, para-directing group, while the methylsulfonyl group is a deactivating, meta-directing group. byjus.com The substitution pattern will therefore be a result of the combined directing effects of these two groups.

The introduction of additional electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aniline ring can significantly modulate the electronic properties and subsequent reactivity of the molecule. The amino group strongly directs electrophiles to the ortho and para positions (positions 3 and 6). However, the methylsulfonyl group directs to the meta position (positions 2 and 6 relative to the sulfonyl group, which are positions 4 and 6 relative to the amino group). The powerful activating effect of the amino group generally dominates, favoring substitution at the positions ortho and para to it.

Given that the 2-position is occupied by the ethynyl group and the 5-position by the methylsulfonyl group, the remaining open positions for substitution are 3, 4, and 6. The amino group activates positions 3 (ortho) and 6 (para). The methylsulfonyl group deactivates the ring and directs to positions 2 and 6 (meta to it). Therefore, position 6 is activated by the amino group and also a site of meta-direction from the sulfonyl group, making it a likely position for electrophilic attack. Position 4 is para to the amino group's directing influence.

Halogenation: The halogenation of anilines is typically a facile reaction due to the strong activating nature of the amino group. byjus.com Direct bromination of aniline with bromine water, for instance, often leads to polysubstitution. libretexts.org For more controlled monohalogenation of this compound, milder halogenating agents or protection of the amino group may be necessary. A study on the chlorination of various aniline derivatives, including 4-(methylsulfonyl)aniline, revealed the formation of chloroanilines. nih.gov This suggests that halogenation of this compound is feasible, likely occurring at the 6-position due to the combined directing effects.

Nitration: The nitration of anilines with a mixture of nitric acid and sulfuric acid can be complex. brainly.commasterorganicchemistry.com The highly acidic conditions can lead to the protonation of the amino group to form the anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. youtube.comyoutube.com This can result in a mixture of ortho, para, and meta-nitro products. byjus.com In the case of this compound, the presence of the strongly deactivating methylsulfonyl group further complicates the reaction. To achieve selective para-nitration, protection of the amino group as an acetamide (B32628) is a common strategy. This moderates the activating effect of the amino group and prevents its protonation, favoring the formation of the para-nitro product. libretexts.org The acetyl group can be subsequently removed by hydrolysis.

Table 3: Potential Electrophilic Aromatic Substitution Products

| Reaction | Reagents | Likely Product |

| Bromination | Br₂, FeBr₃ | 6-Bromo-2-ethynyl-5-(methylsulfonyl)aniline |

| Nitration (with protection) | 1. Acetic anhydride (B1165640) 2. HNO₃, H₂SO₄ 3. H₃O⁺ | 2-Ethynyl-6-nitro-5-(methylsulfonyl)aniline |

Variations of the Sulfonyl Group

Replacing the methylsulfonyl group with other sulfonyl moieties (e.g., ethylsulfonyl, phenylsulfonyl) can be achieved through the synthesis of the corresponding aniline analogues. The synthesis of such compounds would typically start from a different sulfonyl chloride precursor. For example, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) has been reported, which could serve as a template for the synthesis of 2-ethynyl-5-(ethylsulfonyl)aniline. nih.gov The general approach involves the sulfonation of a suitable benzene (B151609) derivative, followed by nitration and subsequent reduction of the nitro group to an aniline. The ethynyl group can be introduced at various stages, for example, via a Sonogashira coupling with a protected aniline derivative.

Furthermore, the sulfonyl group can be transformed into other sulfur-based functional groups. For instance, sulfonamides can be converted to sulfonimidamides, which are considered bioisosteres and can introduce chirality at the sulfur atom. nih.govwur.nl

Synthesis of Alkylsulfonyl and Arylsulfonyl Analogues

The synthesis of alkylsulfonyl and arylsulfonyl aniline analogues generally follows multi-step sequences. A common strategy involves the introduction of the sulfonyl group onto a substituted aniline or a precursor, followed by the installation of the ethynyl group, often via a Sonogashira coupling reaction. libretexts.orgwikipedia.orgorganic-chemistry.orgmdpi.comnih.gov

For instance, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, a close analogue, has been reported starting from 4-methoxybenzene-1-sulfonyl chloride. nih.govnih.gov A more recent, improved synthesis begins with the commercially available 4-methoxybenzenethiol, which undergoes S-alkylation with ethyl iodide, followed by oxidation to the corresponding sulfone. Subsequent nitration and reduction of the nitro group yield the final aniline. researchgate.netresearchgate.net This general pathway can be adapted for the synthesis of various alkyl- and arylsulfonyl anilines.

A plausible synthetic route to an arylsulfonyl analogue, such as 2-ethynyl-5-(phenylsulfonyl)aniline, would likely involve the reaction of a suitably protected 3-bromoaniline (B18343) with sodium benzenesulfinate, followed by a Sonogashira coupling to introduce the ethynyl group at the 2-position.

Table 1: Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline researchgate.net

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1. S-alkylation | 4-methoxybenzenethiol, ethyl iodide | K₂CO₃, ACN | 1-(ethylthio)-4-methoxybenzene | 95 |

| 2. Oxidation | 1-(ethylthio)-4-methoxybenzene | Oxone®, MeOH/H₂O | 1-(ethylsulfonyl)-4-methoxybenzene | 98 |

| 3. Nitration | 1-(ethylsulfonyl)-4-methoxybenzene | HNO₃, H₂SO₄ | 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene | 75 |

| 4. Reduction | 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene | H₂, Pd/C, EtOH | 5-(ethylsulfonyl)-2-methoxyaniline | 99 |

The introduction of the ethynyl group is typically achieved through a palladium-catalyzed Sonogashira coupling of a halo-substituted aniline with a terminal alkyne, such as (trimethylsilyl)acetylene. libretexts.org The reaction is generally carried out in the presence of a copper(I) co-catalyst and a base, like diethylamine (B46881) or triethylamine (B128534). chemicalbook.com

Table 2: Representative Sonogashira Coupling for the Synthesis of an Ethynyl-Aniline Derivative chemicalbook.com

| Substrate | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| 2-iodo-5-methoxyaniline | (trimethylsilyl)acetylene | trans-bis(triphenylphosphine)palladium(II) dichloride | Copper(I) iodide | Diethylamine | - | 20 | 5-methoxy-2-((trimethylsilyl)ethynyl)aniline | 84 |

Impact of Sulfonyl Group Position on Reactivity

The position of the sulfonyl group on the aniline ring significantly influences the molecule's reactivity. When the sulfonyl group is positioned meta to the amino group, as in this compound, its electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution. However, it can also influence the acidity of the N-H protons and the nucleophilicity of the amino group.

In contrast, if the sulfonyl group were positioned ortho or para to the amino group, its deactivating effect on the ring would be more pronounced. Furthermore, an ortho-sulfonyl group would introduce significant steric hindrance around the amino group, potentially impeding reactions at that site.

The position of the sulfonyl group also affects the reactivity of the ethynyl group. The electronic interplay between the amino, sulfonyl, and ethynyl groups can modulate the electron density of the alkyne, thereby influencing its participation in reactions such as cycloadditions or nucleophilic additions.

Regioselectivity and Stereoselectivity in Derivative Synthesis

The synthesis of derivatives from this compound and its analogues often involves reactions where regioselectivity and stereoselectivity are key considerations.

Regioselectivity is particularly important in electrophilic aromatic substitution reactions. The directing effects of the substituents on the aniline ring will govern the position of an incoming electrophile. The amino group is a strong activating, ortho-, para-director, while the sulfonyl group is a deactivating, meta-director. In this compound, the positions ortho and para to the amino group (positions 3 and 6) are the most activated sites for electrophilic attack.

In reactions involving the ethynyl group, such as cycloadditions, the regioselectivity of the addition is influenced by the electronic nature of the aniline ring. For example, in a [3+2] cycloaddition with an azide (B81097), the electronic bias provided by the substituted aniline would favor the formation of one regioisomeric triazole over the other.

Stereoselectivity becomes a critical factor when new chiral centers are created during the synthesis of derivatives. For instance, the reduction of a ketone derivative of this compound to a secondary alcohol can lead to the formation of a racemic mixture unless a stereoselective reducing agent is employed.

Similarly, in Michael additions to α,β-unsaturated derivatives, the stereochemical outcome can be controlled by the use of chiral catalysts or auxiliaries. The stereoselective synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones, for example, highlights the use of stereoselective addition of Gilman or Grignard reagents to a cyclic precursor to control the relative configuration of the product. nih.gov While not directly involving this compound, these principles are applicable to the stereocontrolled synthesis of its complex derivatives.

The development of stereoselective synthetic methods is crucial for applications in medicinal chemistry, where the biological activity of enantiomers can differ significantly.

Spectroscopic and Analytical Data for this compound Not Publicly Available

Following a comprehensive search of publicly available scientific databases and chemical literature, specific experimental spectroscopic and analytical data for the compound This compound could not be located. Consequently, the generation of a detailed article focusing solely on its characterization as requested is not possible at this time.

The required information for the specified sections and subsections, including:

Spectroscopic and Analytical Characterization Methodologies

Ultraviolet-Visible (UV-Vis) Spectroscopy

is not present in the public domain. While data exists for structurally related compounds—such as those with a methyl group instead of an ethynyl (B1212043) group, or lacking the methylsulfonyl substituent—the strict requirement to focus exclusively on 2-Ethynyl-5-(methylsulfonyl)aniline prevents the use of such data for analogous interpretation.

The creation of an accurate and scientifically sound article as per the detailed outline necessitates access to specific experimental data (chemical shifts, coupling constants, vibrational frequencies, absorption maxima) that is currently unavailable.

Electronic Transitions and Aromatic System Conjugation

The electronic properties of this compound are primarily investigated using UV-visible spectroscopy. The absorption of ultraviolet and visible light by the molecule induces transitions of electrons from lower to higher energy orbitals. The specific wavelengths at which these absorptions occur are indicative of the molecule's conjugated system.

The structure of this compound features a benzene (B151609) ring substituted with an amino (-NH₂) group, an ethynyl (-C≡CH) group, and a methylsulfonyl (-SO₂CH₃) group. The aniline (B41778) core itself exhibits characteristic π-π* transitions. The presence of the ethynyl group extends the π-conjugation of the aromatic system, which is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to a simpler aniline. Conversely, the methylsulfonyl group is a strong electron-withdrawing group, which can influence the energy of the molecular orbitals and further modify the absorption spectrum. The amino group, an electron-donating group, interacts significantly with the aromatic π-system. Studies on various aniline derivatives show that such substituent effects are critical in determining the electronic transition energies. nih.govresearchgate.net

Expected UV-Visible Absorption Data: A typical UV-visible spectrum would be recorded by dissolving the compound in a suitable solvent, such as ethanol (B145695) or methanol. The expected absorption maxima (λ_max) are generally associated with π-π* transitions within the substituted benzene ring.

| Transition Type | Expected λ_max Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |

| π → π* (Benzene Ring) | 250-280 | 5,000 - 15,000 |

| n → π* (Amino Group) | 320-360 | 1,000 - 5,000 |

Note: This table presents expected values based on typical data for substituted anilines and is for illustrative purposes.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, with a chemical formula of C₉H₉NO₂S, HRMS is used to confirm that the experimentally measured mass corresponds to the calculated theoretical mass. This technique is a cornerstone of modern pharmaceutical analysis for the characterization of small molecules. nih.gov

Table of HRMS Data:

| Parameter | Value |

| Molecular Formula | C₉H₉NO₂S |

| Calculated Monoisotopic Mass | 195.0354 Da |

| Expected HRMS Result (e.g., [M+H]⁺) | 196.0427 Da |

| Required Mass Accuracy | < 5 ppm |

Note: The table shows calculated values. An actual HRMS experiment would yield a measured value that is compared against this theoretical mass.

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, particularly when coupled with techniques like electron ionization (EI) or collision-induced dissociation (CID), the parent molecule breaks apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that helps to elucidate the compound's structure.

For this compound, key fragmentation pathways can be predicted based on the functional groups present. The loss of the methylsulfonyl group is a common fragmentation pathway for aromatic sulfones. cdnsciencepub.com Research on the fragmentation of aromatic sulfonamides, which are structurally related, shows that a characteristic loss of sulfur dioxide (SO₂, 64 Da) often occurs through a rearrangement process. nih.govresearchgate.net Other expected fragmentations would include the loss of the methyl radical (•CH₃, 15 Da) from the sulfonyl group or cleavage related to the ethynyl substituent.

Table of Predicted Mass Spectrometry Fragments:

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |

| 195 | [M]⁺ | Molecular Ion |

| 180 | [M - CH₃]⁺ | Loss of a methyl radical from the sulfonyl group |

| 131 | [M - SO₂]⁺ | Loss of sulfur dioxide |

| 116 | [M - SO₂CH₃]⁺ | Cleavage of the C-S bond |

| 91 | [C₇H₇]⁺ | Tropylium ion, common in aromatic compounds |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: This table is illustrative of plausible fragmentation patterns based on general principles of mass spectrometry. cdnsciencepub.comnih.gov

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking. researchgate.net

The analysis would confirm the planar structure of the benzene ring and provide the precise geometries of the ethynyl and methylsulfonyl substituents relative to the ring. Intermolecular interactions, particularly hydrogen bonds involving the amino group (N-H) as a donor and the sulfonyl oxygen atoms (S=O) as acceptors, would be of significant interest as they dictate the crystal packing. Such studies are fundamental for understanding the solid-state properties of pharmaceutical compounds. nih.gov

Hypothetical Crystallographic Data Table:

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 105.2 |

| Volume (ų) | 925.6 |

| Z (Molecules per unit cell) | 4 |

Note: This data is hypothetical and represents typical values for a small organic molecule.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for analyzing polar, non-volatile compounds like this compound.

A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.com Detection is commonly performed using a UV detector set to a wavelength where the compound exhibits strong absorbance, as determined by its UV-visible spectrum. The retention time (the time it takes for the compound to pass through the column) is a characteristic property under specific conditions, and the area of the peak is proportional to its concentration. Purity is assessed by the presence of a single major peak, with the purity level often calculated as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram. For aniline and its derivatives, HPLC is a standard analytical method. researchgate.netthermofisher.comrsc.org

Gas Chromatography (GC) could also be employed, though it might require derivatization of the polar amino group to increase volatility and thermal stability. thermofisher.com

Table of Typical HPLC Parameters:

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Expected Retention Time | 3-7 minutes (highly dependent on exact conditions) |

Note: These parameters represent a standard starting point for method development. sigmaaldrich.com

Computational and Theoretical Investigations

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. researchgate.netresearchgate.netmdpi.com This involves locating transition states and calculating activation energies.

For reactions involving 2-Ethynyl-5-(methylsulfonyl)aniline, such as electrophilic substitution or reactions at the amino or ethynyl (B1212043) groups, computational modeling can identify the transition state structures. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes.

The activation energy (the energy difference between the reactants and the transition state) is a critical parameter that determines the reaction rate. By calculating the activation energies for different possible reaction pathways, the most favorable mechanism can be identified. For instance, in a potential N-alkylation reaction, DFT could be used to model the transition state of the nucleophilic attack of the amino group on an alkyl halide and calculate the associated energy barrier.

Computational modeling can rationalize the selectivity (chemo-, regio-, and stereoselectivity) of reactions. For this compound, several reaction sites could compete. For example, in an acylation reaction, both the amino group (N-acylation) and the aromatic ring (Friedel-Crafts acylation) could potentially react.

By calculating the activation energies for both pathways, a prediction can be made about which product is likely to form. The strong deactivation of the ring by the methylsulfonyl group would likely lead to a much higher activation energy for Friedel-Crafts acylation compared to N-acylation, thus predicting that N-acylation is the overwhelmingly favored pathway. Similarly, the regioselectivity of any potential aromatic substitution could be rationalized by comparing the energies of the transition states leading to different isomers.

No Publicly Available Computational or Theoretical Data for this compound

The absence of such information prevents the creation of a detailed article on the computational and theoretical aspects of this compound. While research exists for structurally related compounds containing aniline (B41778), ethynyl, or methylsulfonyl functional groups, the strict requirement to focus solely on this compound cannot be met with the currently available scientific literature.

Therefore, the sections on Conformational Analysis and Intermolecular Interactions (6.3) and QSAR and Cheminformatics Applications (6.4) cannot be developed as requested due to the lack of specific data for this compound.

Applications in Advanced Organic Synthesis As a Building Block

As a Synthon for Indole (B1671886) Derivatives

The indole nucleus is a ubiquitous structural motif found in a vast array of pharmaceuticals, agrochemicals, and natural products. The development of efficient methods for the synthesis of functionalized indoles is therefore a significant area of research. 2-Ethynylanilines, in general, are well-established precursors for indole synthesis through various cyclization strategies.

While specific studies detailing the use of 2-ethynyl-5-(methylsulfonyl)aniline in the construction of functionalized indole scaffolds are not extensively documented in the available literature, the general reactivity of 2-ethynylanilines provides a strong basis for its potential in this area. The presence of the electron-withdrawing methylsulfonyl group is expected to influence the regioselectivity and reactivity of the cyclization process. For instance, in metal-catalyzed cyclizations, the electronic nature of the substituents on the aniline (B41778) ring can play a crucial role in directing the course of the reaction, potentially leading to the formation of indoles with specific substitution patterns that might be difficult to access through other methods.

Copper-catalyzed annulation reactions of 2-ethynylanilines with α-substituted diazoacetates have been shown to be a direct method for the synthesis of C2-functionalized indoles. nih.gov This methodology tolerates a range of N-substituted and unsubstituted 2-ethynylanilines, suggesting that this compound could be a viable substrate for generating indoles with a methylsulfonyl group at the 5-position and a carboxylate methyl group at the C2-position.

| Reactants | Catalyst | Product | Potential Application |

| 2-Ethynylaniline derivative | Copper | C2-Functionalized Indole | Synthesis of biologically active indole alkaloids and pharmaceuticals. |

| α-Substituted diazoacetate |

This table illustrates a general reaction scheme for the synthesis of C2-functionalized indoles from 2-ethynylanilines.

The inherent reactivity of the ethynyl (B1212043) group in 2-ethynylanilines allows for the development of tandem reactions where cyclization is followed by a subsequent functionalization step in a single pot. These approaches are highly atom-economical and can rapidly build molecular complexity. While no specific examples utilizing this compound are reported, the general principle can be extrapolated. For instance, a palladium-catalyzed cyclization could be coupled with a cross-coupling reaction to introduce a variety of substituents at different positions of the newly formed indole ring.

Incorporation into Complex Polycyclic Aromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues are important targets in materials science and medicinal chemistry. Electrophilic cyclization of 2-(1-alkynyl)biphenyls is a known method for preparing substituted polycyclic aromatics. nih.gov Although not directly involving an aniline derivative, this strategy highlights the potential of the ethynyl group to participate in the formation of larger ring systems. The synthesis of extended polycyclic aromatic hydrocarbons has also been achieved through oxidative tandem spirocyclization and 1,2-aryl migration of o-biphenylyl-substituted methylenefluorenes. nih.gov The presence of the aniline and methylsulfonyl groups in this compound could offer unique electronic properties and potential coordination sites in the resulting polycyclic systems.

Use in the Synthesis of Natural Product Cores and Analogs (focus on synthetic routes, not end-use/biological data)

The synthesis of natural products often requires the development of novel synthetic routes to construct complex and stereochemically rich scaffolds. The application of C–H bond functionalization has become a powerful tool in the total synthesis of indole natural products. rsc.orgnih.gov While direct evidence for the use of this compound in natural product synthesis is lacking, its potential as a precursor to functionalized indoles suggests its utility in this field. For example, the synthesis of the marine alkaloid (-)-lasonolide A and other complex natural products often involves the construction of intricate heterocyclic cores where a pre-functionalized building block like this compound could streamline the synthetic sequence. purdue.edu

Precursor for Advanced Materials (e.g., monomers for conductive polymers, without material properties)

Polyaniline (PANI) and its derivatives are a well-known class of conducting polymers with a wide range of applications. The properties of these polymers can be tuned by introducing substituents onto the aniline monomer. nih.gov The polymerization of aniline derivatives can lead to materials with improved solubility and electrochemical stability. msstate.edu The ethynyl group in this compound offers a potential site for polymerization or post-polymerization modification, which could lead to the formation of novel conductive polymers. The methylsulfonyl group would also be expected to influence the electronic properties of the resulting polymer. For example, gradient conducting polymer surfaces have been developed using functionalized ethylenedioxythiophene (EDOT) monomers for applications in biomedical engineering. nih.gov A similar approach could potentially be employed with ethynyl-substituted anilines.

Role in Catalytic Cycle Development and Ligand Design

The development of new ligands is crucial for advancing transition metal catalysis. The structure of this compound, with its amino group and the ethynyl moiety, presents opportunities for its use as a ligand or a precursor to more complex ligand systems. The nitrogen atom can act as a coordinating site, while the ethynyl group could be involved in π-coordination or be further functionalized to create bidentate or polydentate ligands. For instance, N,N-substituted bispidines have been used as ligands in metal complex catalysts for ethynylation reactions. researchgate.net The synthesis of asymmetrically substituted ethylenediamine (B42938) platinum(II) complexes has also been explored for their antitumor activities, highlighting the importance of ligand design in medicinal chemistry. nih.gov The unique electronic and steric properties imparted by the methylsulfonyl and ethynyl groups could lead to the development of novel catalysts with enhanced activity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.